Dimethyldiazomethylphosphonat

Übersicht

Beschreibung

Dimethyl (diazomethyl)phosphonate, also known as Dimethyl (diazomethyl)phosphonate, is a useful research compound. Its molecular formula is C3H7N2O3P and its molecular weight is 150.07 g/mol. The purity is usually 95%.

The exact mass of the compound Dimethyl (diazomethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl (diazomethyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (diazomethyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Dimethyl (diazomethyl)phosphonate is primarily utilized in synthetic organic chemistry due to its ability to generate reactive intermediates.

- Seyferth-Gilbert Homologation : This reaction involves the base-promoted conversion of dimethyl (diazomethyl)phosphonate with aldehydes and aryl ketones at low temperatures to synthesize alkynes. The reaction conditions allow for the conversion of enolizable aldehydes without significant side reactions, yielding high-quality products .

- Formation of Ethynyl Compounds : It acts as a reagent for synthesizing ethynyl compounds from aldehydes, facilitating the introduction of functional groups necessary for complex molecule construction .

Pharmaceutical Development

The compound plays a critical role in drug discovery and development:

- Therapeutic Agents : Dimethyl (diazomethyl)phosphonate is involved in synthesizing various pharmaceuticals by enabling the introduction of nitrogen-containing functional groups into drug candidates. This is crucial for enhancing the biological activity and specificity of potential therapeutic agents .

- Bioactive Compounds : Organophosphonates derived from dimethyl (diazomethyl)phosphonate have been shown to possess biological activity, including enzyme inhibition and antibiotic properties. For instance, phosphonate derivatives have been developed as prodrugs with enhanced bioavailability for the treatment of diseases such as HIV and malaria .

Material Science

In material science, dimethyl (diazomethyl)phosphonate is employed for modifying chemical properties:

- Advanced Materials Development : The compound is used in creating polymers and coatings that exhibit improved performance characteristics. Its ability to modify the chemical properties of materials makes it valuable in developing new materials with specific functionalities .

Agricultural Chemistry

The applications extend to agricultural chemistry:

- Pesticides and Herbicides : Dimethyl (diazomethyl)phosphonate is utilized in formulating effective pesticides and herbicides, providing solutions for crop protection while aiming to minimize environmental impact. Its role in enhancing the efficacy of agricultural chemicals highlights its importance in sustainable agriculture practices .

Analytical Chemistry

In analytical chemistry, this compound aids in various detection methods:

- Quality Control : Dimethyl (diazomethyl)phosphonate is used in analytical techniques that facilitate the detection and quantification of other compounds. This application is essential for maintaining quality control in manufacturing processes across different industries .

Case Study 1: Seyferth-Gilbert Homologation

A notable example of the application of dimethyl (diazomethyl)phosphonate is its use in the Seyferth-Gilbert homologation reaction. Research has demonstrated that this method allows for efficient synthesis of terminal alkynes from a variety of aldehydes under mild conditions, showcasing its utility in synthetic pathways that require high selectivity and yield .

Case Study 2: Pharmaceutical Applications

In a study focusing on organophosphonates, researchers highlighted how derivatives synthesized from dimethyl (diazomethyl)phosphonate exhibited significant biological activity against various pathogens. The development of these compounds underscores their potential as therapeutic agents and their importance in medicinal chemistry .

Wirkmechanismus

Target of Action

Dimethyl Diazomethylphosphonate, also known as the Seyferth-Gilbert reagent , primarily targets aldehydes and aryl ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The Seyferth-Gilbert Homologation is the base-promoted reaction of dimethyl (diazomethyl)phosphonate with aldehydes and aryl ketones at low temperatures . The deprotonated Seyferth-Gilbert reagent adds to the carbonyl compound forming an alkoxide that closes to give an oxaphosphetane . Comparable to the Wittig Reaction, a cycloelimination yields a stable dimethyl phosphate anion and a diazoalkene . Upon warming of the reaction mixture to room temperature, loss of nitrogen gives a vinylidene carbene that yields the desired alkyne after 1,2-migration of one of the substituents .

Biochemical Pathways

The Seyferth-Gilbert Homologation provides a synthesis of alkynes . Alkynes are unsaturated hydrocarbons containing a triple bond between two carbon atoms. They are involved in various biochemical pathways and are used in the synthesis of many organic compounds.

Pharmacokinetics

It’s known that the compound is sensitive to moisture , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the Seyferth-Gilbert Homologation is the formation of alkynes . Alkynes are important in the synthesis of many organic compounds. In addition, the reaction of 2-arylideneindane-1,3-dione with dimethyl diazomethylphosphonate can lead to the formation of two different types of products .

Action Environment

The action of dimethyl diazomethylphosphonate is influenced by environmental factors such as temperature and the presence of a base . For example, the Seyferth-Gilbert Homologation is carried out at low temperatures . Additionally, the compound is sensitive to moisture , which can affect its stability and efficacy.

Biochemische Analyse

Biochemical Properties

Dimethyl (diazomethyl)phosphonate interacts with various enzymes and proteins during its biochemical reactions . The compound is involved in the synthesis of α-diazomethylphosphonic acid esters, which are key intermediates in several biochemical reactions . The exact nature of these interactions is complex and depends on the specific reaction conditions and the other molecules present .

Molecular Mechanism

The molecular mechanism of action of Dimethyl (diazomethyl)phosphonate involves its role in the synthesis of α-diazomethylphosphonic acid esters . These esters are involved in several important biochemical reactions, including [1+2] cycloaddition to alkenes, insertion into heteroatom—heteroatom bonds, and reactions with aldehydes and ketones .

Metabolic Pathways

Dimethyl (diazomethyl)phosphonate is involved in the synthesis of α-diazomethylphosphonic acid esters, indicating its involvement in certain metabolic pathways

Biologische Aktivität

Dimethyl (diazomethyl)phosphonate (DAMP) is a compound of significant interest in organic chemistry and medicinal applications due to its unique reactivity and biological activity. This article provides a comprehensive overview of the biological activity of DAMP, including its mechanisms of action, synthesis, and relevant case studies.

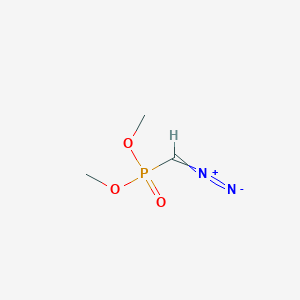

Chemical Structure and Properties

Dimethyl (diazomethyl)phosphonate is characterized by the presence of a diazo group, which contributes to its reactivity. The molecular formula is , and it features a phosphonate group that enhances its interaction with various biological molecules.

DAMP acts primarily through its diazo group, which can readily participate in cycloaddition reactions, particularly with alkenes. This property allows it to form various derivatives that may exhibit different biological activities. The reactivity of DAMP can be harnessed in synthetic pathways to create biologically relevant compounds, including potential pharmaceuticals.

1. Antimicrobial Properties

Research has indicated that DAMP and its derivatives possess antimicrobial properties. For example, studies have shown that certain phosphonates can inhibit bacterial growth by interfering with essential metabolic pathways. The mechanism often involves the inhibition of enzymes critical for bacterial survival.

2. Enzyme Inhibition

DAMP has been evaluated for its ability to inhibit specific enzymes. A study demonstrated that DAMP could act as a competitive inhibitor for certain phosphatases, which are crucial in various biochemical processes. This inhibition can lead to altered cellular functions, making DAMP a candidate for further investigation in therapeutic contexts.

3. Synthesis of Bioactive Compounds

DAMP serves as a precursor for synthesizing bioactive compounds through nucleophilic substitution reactions. For instance, it can react with electrophiles such as benzyl halides to produce diazo arylethylphosphonates, which have shown potential in medicinal chemistry .

Case Study 1: Synthesis and Characterization

In a study focusing on the synthesis of vinylphosphonates from DAMP, researchers demonstrated that DAMP could be converted into various vinylphosphonates under specific conditions using copper catalysts. The resulting compounds exhibited varying degrees of biological activity, highlighting the versatility of DAMP in generating bioactive molecules .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using derivatives of DAMP against various bacterial strains. The results indicated that certain modifications to the DAMP structure enhanced its antibacterial efficacy significantly, suggesting potential applications in developing new antimicrobial agents .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of dimethyl (diazomethyl)phosphonate and its derivatives:

Eigenschaften

IUPAC Name |

diazo(dimethoxyphosphoryl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N2O3P/c1-7-9(6,8-2)3-5-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMIAJIRIZFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C=[N+]=[N-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408487 | |

| Record name | Dimethyl (diazomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27491-70-9 | |

| Record name | Dimethyl (diazomethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027491709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27491-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl (diazomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL (DIAZOMETHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK47F6C50T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.